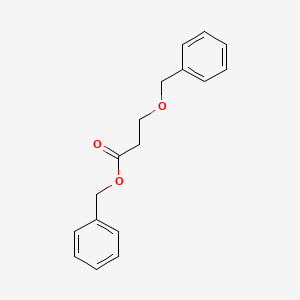

Benzyl 3-(benzyloxy)propanoate

Description

Significance of Benzyl (B1604629) 3-(benzyloxy)propanoate as a Synthetic Intermediate and Precursor

Benzyl 3-(benzyloxy)propanoate serves as a crucial building block in organic synthesis. The presence of benzyl groups as protecting groups for both the carboxylic acid and the hydroxyl functional groups allows for selective chemical transformations at other parts of a molecule. These benzyl groups are relatively stable under a variety of reaction conditions but can be removed under specific, often mild, conditions such as hydrogenolysis. This controlled deprotection is a key feature that makes benzyl-protected compounds like Benzyl 3-(benzyloxy)propanoate highly useful.

The compound's structure is particularly advantageous in multi-step syntheses where preventing unwanted side reactions is critical. For instance, it can be a precursor for the synthesis of various biologically active compounds and complex molecular architectures. The dual functionality of the propanoate backbone, combined with the protective benzyl groups, offers chemists a versatile platform for introducing further chemical diversity.

Historical Development of Propanoate Ester Chemistry Relevant to Benzyl 3-(benzyloxy)propanoate

The chemistry of propanoate esters is deeply rooted in the broader history of ester synthesis. One of the foundational methods for creating the ether linkage present in the benzyloxy group is the Williamson ether synthesis, developed by Alexander Williamson in 1850. wikipedia.orgbyjus.com This reaction, which involves the reaction of an alkoxide with a primary alkyl halide, provided early proof of the structure of ethers and remains a cornerstone of organic synthesis. wikipedia.orgbyjus.com

The formation of the ester linkage itself is typically achieved through esterification reactions. A common laboratory method involves heating a carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. chemguide.co.ukopenstax.org Over the years, numerous methods for ester synthesis have been developed to improve yields and accommodate a wider range of functional groups. researchgate.net

The use of benzyl groups as protecting groups became prominent in the 20th century, particularly in peptide synthesis and the synthesis of complex natural products. The ability to selectively remove benzyl groups without disturbing other sensitive functionalities was a significant advancement. orgsyn.org Modern variations of benzylation reactions offer milder conditions, avoiding the strongly acidic or basic environments required by traditional methods. orgsyn.org

Structural Elucidation and Systematic Nomenclature of Benzyl 3-(benzyloxy)propanoate

The systematic IUPAC name for Benzyl 3-(benzyloxy)propanoate is benzyl 3-(phenylmethoxy)propanoate. chemspider.com The structure consists of a three-carbon propanoate chain. The carboxyl group is esterified with a benzyl alcohol, and a benzyloxy group (a benzyl group linked via an oxygen atom) is attached to the third carbon of the propanoate backbone.

The structural confirmation of Benzyl 3-(benzyloxy)propanoate and related compounds relies on modern analytical techniques.

Table 1: Spectroscopic Data for Benzyl 3-(benzyloxy)propanoate

| Spectroscopic Technique | Key Features and Observed Values |

|---|---|

| ¹H NMR (300 MHz, CDCl₃) | δ = 7.35 – 7.26 (m, 10H, aromatic protons), 5.16 (s, 2H, ester benzyl CH₂), 4.53 (s, 2H, ether benzyl CH₂), 3.78 (t, 2H, -O-CH₂-), 2.68 (t, 2H, -CH₂-CO-) ppm. chemrxiv.org |

| ¹³C NMR (75 MHz, CDCl₃) | δ = 171.5 (C=O), 137.9 (aromatic C), 135.9 (aromatic C), 128.5 (aromatic CH), 128.3 (aromatic CH), 127.8 (aromatic CH), 73.3 (ether benzyl CH₂), 66.5 (ester benzyl CH₂), 65.8 (-O-CH₂-), 35.4 (-CH₂-CO-) ppm. chemrxiv.org |

| Infrared (IR) Spectroscopy | Characteristic peaks for the ester C=O stretch are expected around 1730 cm⁻¹. |

Overview of Current Research Trends and Unexplored Avenues for Benzyl 3-(benzyloxy)propanoate

Current research involving Benzyl 3-(benzyloxy)propanoate and structurally similar compounds often focuses on their application in the synthesis of novel materials and biologically active molecules. For example, related propanoate derivatives are being investigated as precursors for compounds with potential applications in medicine and agrochemicals. vulcanchem.commdpi.com The reactivity of the ester and ether linkages allows for a variety of chemical modifications. chemrxiv.org

One area of interest is the use of such compounds in the development of polymers. The retro-oxa-Michael reaction of related structures has been explored, demonstrating the potential for creating and depolymerizing polymers under specific conditions. chemrxiv.org

Structure

3D Structure

Properties

CAS No. |

93652-31-4 |

|---|---|

Molecular Formula |

C17H18O3 |

Molecular Weight |

270.32 g/mol |

IUPAC Name |

benzyl 3-phenylmethoxypropanoate |

InChI |

InChI=1S/C17H18O3/c18-17(20-14-16-9-5-2-6-10-16)11-12-19-13-15-7-3-1-4-8-15/h1-10H,11-14H2 |

InChI Key |

TYHIDBILVGODSA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COCCC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Retrosynthetic Analysis and Precursor Chemistry for Benzyl 3 Benzyloxy Propanoate

Key Disconnections and Strategic Planning in Benzyl (B1604629) 3-(benzyloxy)propanoate Synthesis

The retrosynthetic analysis of Benzyl 3-(benzyloxy)propanoate reveals two primary strategic disconnections. These disconnections break the molecule down at the ester and ether linkages, respectively.

The first and most apparent disconnection is at the ester bond (C-O bond of the carboxyl group). This leads to benzyl alcohol and 3-(benzyloxy)propanoic acid. This is a common and reliable disconnection, as ester formation is a well-established transformation in organic synthesis.

The second key disconnection is at the benzyl ether linkage (C-O bond of the hydroxyl group at the 3-position). This breaks down 3-(benzyloxy)propanoic acid into a 3-hydroxypropanoic acid derivative and a benzyl group source, such as benzyl bromide.

A strategic plan for the synthesis would therefore likely involve two main steps: the benzylation of the hydroxyl group of a 3-hydroxypropanoic acid derivative, followed by the esterification of the resulting carboxylic acid with benzyl alcohol. The order of these steps can be crucial and will influence the choice of starting materials and protecting groups. For instance, performing the esterification first would require the protection of the hydroxyl group of the 3-hydroxypropanoic acid derivative with a group other than a benzyl group to ensure selective reaction.

Core Precursors and Starting Material Options for Benzyl 3-(benzyloxy)propanoate

The retrosynthetic analysis points towards several key precursors. The selection of these starting materials will depend on factors such as commercial availability, cost, and the desired stereochemistry of the final product.

The three-carbon backbone of Benzyl 3-(benzyloxy)propanoate originates from propanoic acid or a derivative thereof. 3-Hydroxypropanoic acid is a direct precursor to the 3-(benzyloxy)propanoic acid intermediate. For the esterification step, the carboxylic acid can be activated to facilitate the reaction. Common activated derivatives include acyl chlorides, anhydrides, or the use of coupling agents. 3-(Benzyloxy)propanoic acid itself is a key intermediate that can be used in the synthesis of more complex molecules. lookchem.com

| Precursor | Role in Synthesis |

| 3-Hydroxypropanoic acid | Provides the three-carbon backbone with the hydroxyl group for etherification. |

| 3-(Benzyloxy)propanoic acid | The direct precursor for the final esterification step with benzyl alcohol. lookchem.com |

Both the benzyl ester and the benzyl ether functionalities in the target molecule are introduced using benzyl-containing reagents.

Benzyl alcohol is the most direct precursor for the formation of the benzyl ester through esterification with 3-(benzyloxy)propanoic acid.

Benzyl bromide or benzyl chloride are common and effective reagents for the formation of the benzyl ether via a Williamson ether synthesis with the hydroxyl group of a 3-hydroxypropanoic acid derivative. orgsyn.org The synthesis of related compounds has been achieved using benzyl bromide in the presence of a base like sodium hydride or potassium carbonate. prepchem.comorgsyn.orgsorbonne-universite.fr

| Reagent | Function | Typical Reaction |

| Benzyl alcohol | Forms the benzyl ester | Fischer esterification or activated ester coupling |

| Benzyl bromide | Forms the benzyl ether | Williamson ether synthesis orgsyn.orgorgsyn.orgsorbonne-universite.fr |

| Benzyl chloride | Forms the benzyl ether | Williamson ether synthesis |

For the synthesis of enantiomerically pure analogues of Benzyl 3-(benzyloxy)propanoate, chiral starting materials are essential. The stereocenter in these analogues would typically be at the C2 or C3 position of the propanoate backbone.

Commonly used chiral precursors include:

(S)- or (R)-Ethyl lactate: This readily available chiral building block can be used to introduce stereochemistry at the C2 position. The synthesis of related chiral benzyloxy compounds has been demonstrated starting from ethyl (S)-lactate. orgsyn.org

(S)- or (R)-Glycidol: This epoxide can be opened to provide a chiral 3-hydroxypropanoic acid derivative. The synthesis of (S)-3-(Benzyloxy)-2-hydroxypropanoic acid often starts from (S)-glycidol.

(S)- or (R)-Malic acid: This dicarboxylic acid can be chemically modified to produce chiral 3-hydroxypropanoic acid derivatives.

The use of these precursors allows for the synthesis of specific stereoisomers, which is often crucial in pharmaceutical applications.

Role of Protecting Group Chemistry in Benzyl 3-(benzyloxy)propanoate Synthesis Design

Protecting group chemistry is fundamental in the synthesis of molecules with multiple functional groups like Benzyl 3-(benzyloxy)propanoate. The hydroxyl and carboxyl groups of the 3-hydroxypropanoic acid precursor can interfere with each other during the synthesis.

For example, if the esterification with benzyl alcohol is performed first, the hydroxyl group of 3-hydroxypropanoic acid must be protected to prevent it from reacting with the activated carboxylic acid. The benzyl group itself can be considered a protecting group for the hydroxyl and carboxylic acid functionalities. The strategic use of protecting groups ensures that the desired reactions occur selectively.

In more complex syntheses involving multiple hydroxyl or amino groups, an orthogonal protecting group strategy becomes critical. Orthogonal protecting groups are groups that can be removed under different reaction conditions, allowing for the selective deprotection of one functional group while others remain protected.

While the synthesis of Benzyl 3-(benzyloxy)propanoate itself might not strictly require an orthogonal strategy if the reaction sequence is well-planned (etherification followed by esterification), the concept is crucial for the synthesis of more complex analogues. For instance, if a second, different hydroxyl group were present in the molecule, one might be protected as a benzyl ether and the other as a silyl (B83357) ether (e.g., tert-butyldimethylsilyl, TBDMS). The silyl ether can be removed under acidic conditions or with fluoride (B91410) ions, leaving the benzyl ether intact. Conversely, the benzyl ether can be removed by hydrogenolysis, leaving the silyl ether untouched. This level of control is essential in the synthesis of complex natural products and pharmaceuticals. The use of various protecting groups that can be selectively removed is a common strategy in multi-step organic synthesis. google.com

Sequential Protecting Group Introduction and Removal

The synthesis of Benzyl 3-(benzyloxy)propanoate from its logical precursor, 3-hydroxypropanoic acid, necessitates a strategic and sequential introduction of two benzyl groups. This is because the starting material possesses two reactive functional groups: a carboxylic acid and a hydroxyl group. Attempting to introduce both benzyl groups in a single step would lead to a mixture of products, including the desired compound, the dibenzylated product at the hydroxyl group, and unreacted starting material, resulting in a low yield and complex purification. Therefore, a sequential approach using protecting groups is essential for an efficient and high-yielding synthesis.

The core of the synthetic strategy revolves around the differential reactivity of the carboxylic acid and hydroxyl groups and the use of benzyl groups for protection. The benzyl group is a common protecting group for both alcohols and carboxylic acids. It is relatively stable to a range of reaction conditions but can be removed under specific, mild conditions, typically through catalytic hydrogenation. scribd.com

Retrosynthetic Analysis

A retrosynthetic analysis of Benzyl 3-(benzyloxy)propanoate reveals a clear pathway that highlights the need for sequential reactions. The target molecule can be disconnected at the ester and ether linkages.

The first disconnection is at the carboxylate ester bond, which is a standard ester linkage. This leads back to 3-(benzyloxy)propanoic acid and benzyl alcohol. This step is a logical disconnection as esterification is a reliable and high-yielding reaction.

The second disconnection occurs at the benzyl ether linkage of 3-(benzyloxy)propanoic acid. acs.orglookchem.com This reveals the key bifunctional precursor, 3-hydroxypropanoic acid, and another equivalent of a benzylating agent. This analysis underscores that one of the functional groups in 3-hydroxypropanoic acid must be selectively protected while the other is benzylated.

Synthetic Strategy and Precursor Chemistry

Based on the retrosynthetic analysis, the forward synthesis involves a two-step benzylation process starting from 3-hydroxypropanoic acid. The sequence of these steps is critical.

Step 1: Protection of the Hydroxyl Group

The first step in the synthesis is the selective protection of the hydroxyl group of 3-hydroxypropanoic acid as a benzyl ether. This is typically achieved using the Williamson ether synthesis, where the alcohol is deprotonated with a base to form an alkoxide, which then acts as a nucleophile to attack benzyl bromide or benzyl chloride. organic-chemistry.org This reaction is generally performed under basic conditions. The carboxylic acid is deprotonated under these conditions to form a carboxylate, which is a much poorer nucleophile than the alkoxide, thus ensuring the selective benzylation of the hydroxyl group.

Table 1: Reaction Conditions for Benzylation of Hydroxyl Group

| Reagent | Base | Solvent | Temperature | Yield (%) |

| Benzyl Bromide | Sodium Hydride (NaH) | Tetrahydrofuran (B95107) (THF) | Room Temperature | High |

| Benzyl Chloride | Potassium Carbonate (K₂CO₃) | Acetone | Reflux | Good to High |

Step 2: Esterification of the Carboxylic Acid

With the hydroxyl group now protected as a benzyl ether, the second step involves the esterification of the carboxylic acid group with benzyl alcohol. This reaction is typically carried out under acidic conditions, a process known as Fischer esterification. rsc.org The use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, protonates the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by benzyl alcohol.

Table 2: Reaction Conditions for Benzylation of Carboxylic Acid Group

| Reagent | Catalyst | Solvent | Conditions | Yield (%) |

| Benzyl Alcohol | Sulfuric Acid (H₂SO₄) | Toluene (B28343) | Reflux with Dean-Stark trap | High |

| Benzyl Alcohol | p-Toluenesulfonic acid (p-TsOH) | Benzene (B151609) | Reflux with Dean-Stark trap | High |

The removal of water, a byproduct of the reaction, using a Dean-Stark apparatus drives the equilibrium towards the formation of the ester, ensuring a high yield of the final product, Benzyl 3-(benzyloxy)propanoate.

Removal of Protecting Groups

Should the synthetic scheme require the deprotection of Benzyl 3-(benzyloxy)propanoate, both benzyl groups can be removed simultaneously. Catalytic hydrogenation is the most common and efficient method for the cleavage of both benzyl ethers and benzyl esters. scribd.com This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. This process regenerates the 3-hydroxypropanoic acid, demonstrating the utility of the benzyl groups as temporary protecting elements.

Synthetic Methodologies for the Preparation of Benzyl 3 Benzyloxy Propanoate

Direct Esterification and Transesterification Approaches for Benzyl (B1604629) 3-(benzyloxy)propanoate

These methods focus on the formation of the ester bond as the key step, utilizing a precursor that already contains the benzyloxy group, namely 3-(benzyloxy)propanoic acid.

Fischer Esterification Variants for Benzyl 3-(benzyloxy)propanoate Production

Fischer-Speier esterification is a classic and cost-effective method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.comgeorganics.sk For the synthesis of Benzyl 3-(benzyloxy)propanoate, this involves the direct reaction of 3-(benzyloxy)propanoic acid with benzyl alcohol.

The reaction is an equilibrium process, and to drive it towards the product side, an excess of one reactant (typically the alcohol) is used, or the water formed during the reaction is removed. masterorganicchemistry.comoperachem.com Common acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and Lewis acids like boron trifluoride (BF₃). operachem.com The reaction is typically conducted under reflux conditions. operachem.com For instance, a procedure analogous to the synthesis of similar esters would involve refluxing 3-(benzyloxy)propanoic acid with benzyl alcohol in a solvent like benzene (B151609) or toluene (B28343), using a Dean-Stark apparatus to azeotropically remove water. operachem.com Microwave irradiation in the presence of Brønsted acidic ionic liquids has also been shown to promote Fischer esterifications efficiently under solvent-free conditions, offering a greener alternative to traditional heating. researchgate.net

| Parameter | Description | Common Examples | Reference |

| Carboxylic Acid | The acid precursor. | 3-(benzyloxy)propanoic acid | chemicalbook.com |

| Alcohol | The alcohol precursor. | Benzyl alcohol | orgsyn.org |

| Catalyst | Acid catalyst to protonate the carbonyl oxygen. | H₂SO₄, p-TsOH, BF₃ | operachem.com |

| Conditions | Reaction environment to favor product formation. | Reflux with water removal (Dean-Stark trap) | masterorganicchemistry.comoperachem.com |

DCC/DMAP-Mediated Esterification in Benzyl 3-(benzyloxy)propanoate Synthesis

For substrates that may be sensitive to the harsh acidic conditions and high temperatures of Fischer esterification, milder methods are preferable. The Steglich esterification, which utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst, is a highly effective alternative. organic-chemistry.org This method allows the reaction to proceed at room temperature, significantly reducing the formation of side products. organic-chemistry.org

In this synthesis, DCC activates the carboxylic acid group of 3-(benzyloxy)propanoic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by benzyl alcohol. DMAP acts as an acyl transfer catalyst, further accelerating the reaction. organic-chemistry.orgnih.gov The primary byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration. This method is noted for its high yields, even with sterically hindered alcohols and acids. organic-chemistry.org A typical procedure involves stirring the acid, alcohol, DCC, and a catalytic amount of DMAP in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) at room temperature. nih.gov

Enzyme-Catalyzed Transesterification for Sustainable Benzyl 3-(benzyloxy)propanoate Production

Enzymatic catalysis offers a green and highly selective approach to ester synthesis. Lipases, in particular, are widely used for their ability to catalyze esterification and transesterification reactions in non-aqueous environments with high efficiency and selectivity. d-nb.info

For the production of Benzyl 3-(benzyloxy)propanoate, a transesterification (or alcoholysis) reaction can be employed. This would involve reacting a simple ester of 3-(benzyloxy)propanoic acid, such as Methyl 3-(benzyloxy)propanoate or Ethyl 3-(benzyloxy)propanoate, with benzyl alcohol in the presence of an immobilized lipase (B570770). d-nb.info Lipase B from Candida antarctica (often immobilized and sold as Novozym 435) is a robust and commonly used biocatalyst for such transformations. nih.govuni-duesseldorf.de The reaction is typically performed in an organic solvent at a moderately elevated temperature (e.g., 60-70 °C) to increase reaction rates while maintaining enzyme stability. d-nb.info This method avoids harsh reagents and can often be performed with high chemoselectivity, making it a valuable tool for sustainable chemical production.

Introduction of the Benzyloxy Moiety in Benzyl 3-(benzyloxy)propanoate

These synthetic strategies involve forming the C-O-C ether bond as a key step, typically on a precursor molecule that already contains the benzyl ester functionality or can be easily converted to it.

Williamson Ether Synthesis and its Modern Adaptations

The Williamson ether synthesis is a fundamental and versatile method for forming ethers. masterorganicchemistry.com It involves the Sₙ2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.comlibretexts.org To synthesize Benzyl 3-(benzyloxy)propanoate, this reaction would typically be applied to a precursor like Benzyl 3-hydroxypropanoate.

In the classical approach, the hydroxyl group of Benzyl 3-hydroxypropanoate is deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. organic-chemistry.orggoogle.com This nucleophilic alkoxide then displaces a halide from benzyl bromide or benzyl chloride to form the target ether. organic-chemistry.org The reaction is usually carried out in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). google.com

Modern adaptations of this reaction employ milder bases to improve selectivity, which is particularly important for complex molecules with multiple functional groups. For instance, silver(I) oxide (Ag₂O) can be used as a mild base, allowing for the selective benzylation of hydroxyl groups under less harsh conditions. organic-chemistry.org

| Parameter | Description | Common Reagents | Reference |

| Substrate | The alcohol to be converted to an ether. | Benzyl 3-hydroxypropanoate | N/A |

| Base | Deprotonates the hydroxyl group to form an alkoxide. | NaH, KH, Ag₂O | masterorganicchemistry.comorganic-chemistry.org |

| Benzylating Agent | Provides the benzyl group. | Benzyl bromide, Benzyl chloride | orgsyn.orgorganic-chemistry.org |

| Solvent | Aprotic polar solvent. | THF, DMF | google.com |

Mitsunobu Reaction for Stereoselective Ether Formation

The Mitsunobu reaction is a powerful tool in organic synthesis for converting alcohols into a variety of functional groups, including ethers, with inversion of stereochemistry. mdpi.com This stereoselectivity is a key advantage when chiral starting materials are used. The reaction couples an alcohol with a suitable acidic pronucleophile under mild, dehydrative conditions mediated by a combination of a phosphine (B1218219) (typically triphenylphosphine (B44618), PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). mdpi.comnih.gov

To form the benzyloxy ether in a precursor to Benzyl 3-(benzyloxy)propanoate, one would react a substrate like Benzyl (S)-3-hydroxypropanoate with benzyl alcohol (acting as the pronucleophile). However, a more common Mitsunobu application would be the esterification itself. For ether formation, the reaction proceeds by activating the benzyl alcohol with the DEAD/PPh₃ combination, which is then displaced by the hydroxyl group of the propanoate substrate. nih.gov The reaction is typically carried out in an anhydrous solvent like THF at or below room temperature. nih.govsemanticscholar.org The stereospecificity of the Mitsunobu reaction makes it particularly valuable in the synthesis of optically active natural products and pharmaceuticals. mdpi.com

Catalytic Benzylation Strategies Utilizing Transition Metals

The synthesis of Benzyl 3-(benzyloxy)propanoate involves two key transformations: the benzylation of a hydroxyl group to form a benzyl ether and the esterification of a carboxylic acid to form a benzyl ester. Transition metal catalysis offers powerful tools for both of these steps, often providing high efficiency and selectivity.

Palladium-catalyzed reactions are prominent in C-O bond formation. For instance, palladium-catalyzed benzylic alkylation of acyclic esters has been demonstrated, proceeding through π-(benzyl)Pd(II) electrophiles. nih.gov This type of cooperative catalysis, combining a Lewis base and a palladium complex, can achieve high enantioselectivity. nih.gov While often focused on C-C bond formation at the α-position to the ester, the principles can be extended to O-benzylation or the formation of the benzyl ester itself. Palladium has also been used for the direct benzylation of carboxylic acids with toluene, representing an atom-economic approach to benzyl esters. organic-chemistry.org

Other late transition metals are also effective. Copper(II) has been shown to catalyze the cross-dehydrogenative coupling of aldehydes with alkylbenzenes to form benzylic esters. organic-chemistry.org Dual catalysis systems, such as Pd/Cu, have been developed for the stereodivergent benzylic substitution of racemic benzyl esters, highlighting the sophisticated control achievable with transition metals. chinesechemsoc.org

Iron complexes are also noteworthy. Ionic iron(III) complexes, for example, can catalyze the esterification of primary benzylic C-H bonds with carboxylic acids, providing a direct route to benzyl esters from simple hydrocarbon precursors. organic-chemistry.org The mechanism for Lewis acid-catalyzed esterification often involves the coordination of the metal species to the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack by the alcohol. mdpi.com

Below is a table summarizing various transition metal catalysts applicable to the formation of benzyl ether and benzyl ester linkages relevant to the synthesis of Benzyl 3-(benzyloxy)propanoate.

| Catalyst System | Reaction Type | Substrates | Key Features |

| Palladium / Lewis Base | Asymmetric Benzylic Alkylation | Acyclic Esters, Benzylic Phosphates | Proceeds via C1-ammonium enolates and π-(benzyl)PdII electrophiles; high enantioselectivity. nih.gov |

| Palladium(II) Acetate | C-H Acyloxylation | Carboxylic Acids, Toluene | Direct, atom-economic synthesis of benzyl esters using oxygen as the oxidant. organic-chemistry.org |

| Copper(II) | Cross-Dehydrogenative Coupling (CDC) | Aldehydes, Alkylbenzenes | Forms benzylic esters in the presence of an oxidant like TBHP. organic-chemistry.org |

| Ionic Iron(III) Complexes | C-H Esterification | Carboxylic Acids, Benzylic C-H | Broad generality and tolerance for sterically hindered substrates. organic-chemistry.org |

| Tetranuclear Zinc Cluster | Transesterification | Esters, Alcohols | Mild reaction conditions, suitable for various functionalized substrates. organic-chemistry.org |

Convergent and Linear Synthesis Routes to Benzyl 3-(benzyloxy)propanoate

The construction of Benzyl 3-(benzyloxy)propanoate can be approached through two primary strategic plans: linear and convergent synthesis. chemistnotes.com

A linear synthesis assembles the target molecule in a sequential fashion starting from a single precursor. For Benzyl 3-(benzyloxy)propanoate, a plausible linear route would start with a 3-hydroxypropanoate derivative, such as ethyl 3-hydroxypropanoate. The sequence would be:

Benzylation of the free hydroxyl group to form ethyl 3-(benzyloxy)propanoate.

Hydrolysis of the ethyl ester to yield 3-(benzyloxy)propanoic acid. chemicalbook.com

Esterification of 3-(benzyloxy)propanoic acid with benzyl alcohol to give the final product, Benzyl 3-(benzyloxy)propanoate.

Fragment A Synthesis: Preparation of 3-(benzyloxy)propanoic acid, for example, by benzylation of 3-hydroxypropanoic acid or oxidation of 3-(benzyloxy)-1-propanol. chemicalbook.com

Fragment B: Benzyl alcohol (commercially available).

Final Coupling: Esterification of 3-(benzyloxy)propanoic acid (Fragment A) with benzyl alcohol (Fragment B) to yield the target molecule.

Optimization of Stepwise Yields and Overall Efficiency

Consider a hypothetical comparison:

Linear Route (3 steps):

Step 1: 85% yield

Step 2: 95% yield

Step 3: 90% yield

Convergent Route (longest linear sequence is 2 steps):

Fragment A (2 steps): 85% * 95% = 80.75%

Final Coupling Step: 90% yield

Optimization of each step is critical. For the benzylation steps (ether or ester formation), this can involve screening different bases (e.g., potassium carbonate, sodium hydride), solvents, and leaving groups on the benzylating agent (e.g., bromide, chloride, or trichloroacetimidate). prepchem.comorgsyn.org For esterification, catalysts such as B(C6F5)3 have been shown to be highly effective. chemicalbook.com The choice of catalyst, reaction temperature, and removal of byproducts (like water in esterification) are key parameters to optimize for maximizing stepwise yields.

One-Pot and Cascade Reactions for Streamlined Benzyl 3-(benzyloxy)propanoate Synthesis

To further enhance efficiency, synthetic steps can be combined into one-pot or cascade (tandem) reactions, which reduce the need for intermediate purification, minimize solvent waste, and save time. A potential one-pot synthesis of Benzyl 3-(benzyloxy)propanoate could start from 3-hydroxypropanoic acid.

In this scenario, 3-hydroxypropanoic acid would be treated with at least two equivalents of a benzylating agent (e.g., benzyl bromide) in the presence of a suitable base (e.g., potassium carbonate). The first equivalent would deprotonate the carboxylic acid to form the carboxylate, which would then undergo esterification. The second equivalent would react with the alkoxide formed from the deprotonation of the hydroxyl group to form the benzyl ether. While chemoselectivity could be a challenge, careful control of reaction conditions could favor the desired product. Tandem condensation-alkylation sequences have been successfully used to synthesize related complex esters, demonstrating the feasibility of such streamlined approaches.

Green Chemistry Principles in Benzyl 3-(benzyloxy)propanoate Production

Applying green chemistry principles to the synthesis of Benzyl 3-(benzyloxy)propanoate aims to reduce the environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency.

Solvent-Free or Low-Solvent Synthesis of Benzyl 3-(benzyloxy)propanoate

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or "neat," reactions are highly desirable. The esterification of an alcohol and a carboxylic acid is particularly amenable to this approach. For example, the synthesis of benzyl esters has been achieved under solvent-free conditions using catalysts like tris(pentafluorophenyl)borate (B12749223) or immobilized lipases. chemicalbook.comscispace.com These reactions can often be run at room temperature or with gentle heating, further improving the process's green credentials. chemicalbook.com Microwave irradiation in the presence of Brønsted acidic ionic liquids has also been reported for the solvent-free synthesis of benzyl esters, often leading to significantly reduced reaction times. scirp.org

Utilization of Heterogeneous Catalysts for Improved Separations

Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), offer significant advantages in terms of product purification and catalyst recycling. semanticscholar.org After the reaction is complete, the catalyst can be simply filtered off, which avoids complex aqueous workups and extractions.

Several examples of heterogeneous catalysts are relevant for the synthesis of Benzyl 3-(benzyloxy)propanoate:

Niobium on Silica (B1680970) (SiO2-Nb): Niobium(V) chloride grafted onto silica gel has been used as a recyclable catalyst for the solvent-free synthesis of benzyl esters, demonstrating good yields over multiple cycles. unesp.br

Supported Iron Oxide Nanoparticles: Iron oxide nanoparticles on a silica support (SBA-15) serve as an efficient, magnetically separable, and reusable catalyst for the solventless esterification of carboxylic acids. mdpi.com

Rice Husk Ash (RHA) Catalysts: RHA, a waste byproduct, can be modified with metal ions like Ga³⁺, In³⁺, and Fe³⁺ to create effective and reusable heterogeneous catalysts for benzylation reactions. sci-hub.boxresearchgate.net These catalysts are prepared at room temperature and have shown high activity and stability. researchgate.net

| Catalyst | Type | Reaction | Conditions | Key Advantage |

| Niobium grafted SiO2 | Heterogeneous | Benzyl Ester Synthesis | Solvent-free, reflux | Reusable up to three times. unesp.br |

| FeNP@SBA-15 | Heterogeneous (nanoparticles) | Esterification | Solvent-free, reflux | Easily separated by filtration and reusable >10 times without significant loss of activity. mdpi.com |

| RHA-Fe / RHA-Ga | Heterogeneous | Benzylation | 80 °C | High activity, derived from waste material (rice husk ash), reusable. sci-hub.boxresearchgate.net |

| B(C6F5)3 | Homogeneous | Esterification | Solvent-free, 20°C | High yield in short reaction time under mild conditions. chemicalbook.com |

| Lipozyme RM IM | Heterogeneous (Enzyme) | Transesterification | Solvent-free | High conversion, biodegradable catalyst, mild conditions. scispace.com |

Atom Economy and E-Factor Analysis in Benzyl 3-(benzyloxy)propanoate Processes

The principles of green chemistry are increasingly integral to the evaluation of synthetic processes, with atom economy and the Environmental Factor (E-Factor) being two paramount metrics. Atom economy offers a theoretical measure of the efficiency of a reaction in converting the mass of reactants into the desired product. The E-Factor provides a more practical measure of waste generation, encompassing all materials used in the process that are not part of the final product.

Two primary plausible routes for the synthesis of Benzyl 3-(benzyloxy)propanoate are considered for this analysis:

Fischer-Speier Esterification: The acid-catalyzed reaction of 3-(benzyloxy)propanoic acid with benzyl alcohol. This is a direct condensation reaction where water is the only theoretical byproduct.

Nucleophilic Substitution: The reaction of an alkali metal salt of 3-(benzyloxy)propanoic acid (e.g., sodium 3-(benzyloxy)propanoate) with a benzyl halide (e.g., benzyl bromide). This pathway generates a salt as a stoichiometric byproduct.

Atom Economy Calculation

The theoretical atom economy is calculated using the formula: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the synthesis of Benzyl 3-(benzyloxy)propanoate (MW: 270.31 g/mol ):

Route 1 (Fischer Esterification):

Reactants: 3-(benzyloxy)propanoic acid (C₁₀H₁₂O₃, MW: 180.20 g/mol ) + Benzyl alcohol (C₇H₈O, MW: 108.14 g/mol )

Atom Economy = [270.31 / (180.20 + 108.14)] x 100 = 93.7%

The only byproduct in this ideal reaction is water (H₂O). This high atom economy is a key advantage of direct condensation reactions. nrochemistry.com

Route 2 (Nucleophilic Substitution):

Reactants: 3-(benzyloxy)propanoic acid (180.20 g/mol ) + Sodium Hydroxide (B78521) (NaOH, 40.00 g/mol ) → Sodium 3-(benzyloxy)propanoate (202.18 g/mol ) + H₂O; then Sodium 3-(benzyloxy)propanoate (202.18 g/mol ) + Benzyl bromide (C₇H₇Br, 171.04 g/mol )

Atom Economy = [270.31 / (180.20 + 40.00 + 171.04)] x 100 = 68.9%

This route is inherently less atom-economical due to the formation of sodium bromide (NaBr) and the use of a base in the initial deprotonation step.

E-Factor Analysis

The E-Factor, defined as the total mass of waste divided by the mass of the product, provides a more holistic view of the process's environmental impact. It includes solvents, catalysts, and byproducts from side reactions and workup procedures. semanticscholar.org While specific E-Factors for Benzyl 3-(benzyloxy)propanoate synthesis are not published, a qualitative and quantitative estimation can be made based on typical laboratory procedures.

For many pharmaceutical processes, solvents constitute the largest portion of waste, often 80-90% of the total mass. semanticscholar.org The E-factor for benzyl ester synthesis in industrial settings can be significant, with values reported around 131 before solvent regeneration. semanticscholar.org Even in optimized syntheses, E-factors can be in the range of 2 to 3 for simpler esters. researchgate.net

The table below outlines the contributing factors to the E-Factor for the two proposed synthetic routes.

| Metric | Route 1: Fischer Esterification | Route 2: Nucleophilic Substitution |

| Theoretical Byproduct | Water | Sodium Bromide, Water |

| Catalyst | Typically a strong acid (e.g., H₂SO₄, HClO₄-SiO₂) which must be neutralized, contributing to salt waste. nih.gov Heterogeneous catalysts can be recycled, lowering the E-factor. nih.gov | May not require a catalyst, but phase-transfer catalysts are sometimes used, which require separation. |

| Solvent | Often requires a solvent like toluene or benzene to remove water azeotropically (e.g., using a Dean-Stark apparatus), leading to significant solvent waste. nrochemistry.com Solvent-free methods using microwave irradiation are greener alternatives. chembk.com | Requires a polar aprotic solvent (e.g., DMF, THF, Acetonitrile) to facilitate the Sₙ2 reaction. prepchem.comorgsyn.org These solvents can be difficult to remove and recycle completely. |

| Workup & Purification | Involves neutralization washes (creating salt waste), solvent extraction, and often chromatographic purification, which consumes large volumes of solvent. | Involves filtering the salt byproduct, solvent extraction washes, and likely chromatographic purification, which generates significant solvent waste. prepchem.com |

| Overall E-Factor | Potentially Lower: High atom economy is advantageous, but the need for water removal and purification can lead to a high E-Factor if not optimized. | Potentially Higher: Lower atom economy due to salt formation, combined with the use of polar aprotic solvents and extensive workup, likely results in a higher E-Factor compared to an optimized esterification process. |

Chemo-, Regio-, and Stereoselectivity in Benzyl 3-(benzyloxy)propanoate Synthesis

Selectivity is a critical aspect of synthesis, ensuring that reactions yield the desired isomer while minimizing the formation of unwanted byproducts.

Chemoselectivity

Chemoselectivity refers to the preferential reaction of one functional group over another. In the synthesis of Benzyl 3-(benzyloxy)propanoate from its immediate precursors, 3-(benzyloxy)propanoic acid and benzyl alcohol (or a derivative), the primary challenge is ensuring the desired esterification or substitution occurs without side reactions.

Fischer Esterification Route: This route is generally highly chemoselective. The reaction between a carboxylic acid and an alcohol under acidic conditions is specific for ester formation. The benzyloxy ether group within the 3-(benzyloxy)propanoic acid molecule is stable under typical acidic esterification conditions and does not compete. nrochemistry.com

Nucleophilic Substitution Route: In the reaction between the carboxylate of 3-(benzyloxy)propanoic acid and a benzyl halide, the carboxylate is a much stronger nucleophile than the ether oxygen. Therefore, the reaction is highly chemoselective for the formation of the ester (O-acylation) over any potential cleavage of the existing benzyl ether.

The more significant chemoselectivity challenge arises if the synthesis starts from a precursor containing multiple, similarly reactive functional groups, such as 3-hydroxypropanoic acid. In such a case, one would need to selectively perform either etherification of the hydroxyl group or esterification of the carboxyl group.

Selective Esterification: It is possible to selectively esterify a hydroxy acid. For instance, using specific catalysts like boric acid can favor the esterification of α-hydroxycarboxylic acids over other types. researchgate.net Other methods use activating agents that show high selectivity for the carboxylic acid group in the presence of hydroxyl groups. acs.org

Selective Etherification: Conversely, the Williamson ether synthesis (reacting an alkoxide with an alkyl halide) is a classic method for ether formation. orgsyn.orgwikipedia.org To achieve this selectively on 3-hydroxypropanoic acid, the carboxylic acid would typically need to be protected first (e.g., as an ester) to prevent it from acting as a competing nucleophile.

Regioselectivity

Regioselectivity concerns the preference for reaction at one position over another. For the direct synthesis of Benzyl 3-(benzyloxy)propanoate from 3-(benzyloxy)propanoic acid and benzyl alcohol, regioselectivity is not a significant issue. The functional groups involved—a single carboxylic acid and a single primary alcohol—are distinct, and the reaction site is unambiguous.

Regioselectivity becomes a critical consideration in the synthesis of the precursors or in related, more complex molecules. For example, in the selective acetylation of thioglycosides containing multiple hydroxyl groups, the primary hydroxyl group can be selectively targeted under specific conditions, demonstrating the importance of regiocontrol. nih.gov Similarly, the synthesis of hydroxy aromatic acids via carbonylation requires careful control to achieve the desired substitution pattern on the aromatic ring. google.com

Mechanistic Investigations and Reaction Dynamics of Benzyl 3 Benzyloxy Propanoate Formation and Transformation

Detailed Reaction Mechanisms of Esterification Steps in Benzyl (B1604629) 3-(benzyloxy)propanoate Synthesis

The formation of the benzyl ester in Benzyl 3-(benzyloxy)propanoate from its precursor, 3-(benzyloxy)propanoic acid, and benzyl alcohol is a classic example of esterification. This transformation is typically achieved via nucleophilic acyl substitution, a mechanism whose efficiency is significantly enhanced by acid catalysis.

Nucleophilic Acyl Substitution Mechanisms

The mechanism unfolds in two primary stages:

Nucleophilic Addition: The reaction begins with the nucleophilic attack of an oxygen atom from benzyl alcohol on the electrophilic carbonyl carbon of 3-(benzyloxy)propanoic acid. This step breaks the carbonyl π-bond and results in the formation of a tetrahedral intermediate. libretexts.org

Elimination: The tetrahedral intermediate is inherently unstable and collapses. The carbonyl π-bond is reformed by eliminating a leaving group. In this case, the leaving group is a molecule of water, and the final product is the benzyl ester. libretexts.org

This sequence results in the substitution of the nucleophilic alcohol for the -OH group on the original carboxylic acid. libretexts.org

Role of Lewis and Brønsted Acids in Catalyzing Ester Formation

Direct reaction between a carboxylic acid and an alcohol is typically very slow. Catalysts are employed to increase the reaction rate by making the carbonyl carbon a more potent electrophile. Both Brønsted and Lewis acids are effective for this purpose. researchgate.net

Brønsted Acids: These are proton donors, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. researchgate.net The catalytic cycle begins with the protonation of the carbonyl oxygen of 3-(benzyloxy)propanoic acid. This protonation increases the positive charge character of the carbonyl carbon, making it significantly more susceptible to attack by the weakly nucleophilic benzyl alcohol. The presence of a strong acid catalyst is a hallmark of the Fischer-Speier esterification method. researchgate.net

Lewis Acids: These are electron-pair acceptors, such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃). researchgate.net A Lewis acid catalyzes the reaction by coordinating to one of the lone pairs of electrons on the carbonyl oxygen. This coordination polarizes the C=O bond, which, similar to protonation, enhances the electrophilicity of the carbonyl carbon and activates it for nucleophilic attack. nii.ac.jp

The following table summarizes the catalytic action of these acids in the esterification process.

| Catalyst Type | Catalyst Example | Mechanism of Action |

| Brønsted Acid | H₂SO₄, TsOH | Donates a proton to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack. researchgate.netresearchgate.net |

| Lewis Acid | AlCl₃, BF₃·OEt₂ | Accepts an electron pair from the carbonyl oxygen, polarizing the C=O bond and activating the carbonyl carbon. researchgate.netethz.ch |

Mechanistic Pathways for Benzyloxy Group Installation

The introduction of the benzyloxy group (a benzyl ether) onto the propanoate backbone is typically accomplished via nucleophilic substitution reactions. The two most prominent methods for this transformation are the Williamson ether synthesis and the Mitsunobu reaction, which proceed through distinct mechanistic pathways.

Sₙ2 Pathways in Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers. lscollege.ac.in It involves the reaction of an alkoxide ion with a primary alkyl halide through an Sₙ2 (bimolecular nucleophilic substitution) mechanism. lscollege.ac.inmasterorganicchemistry.com

To form the 3-benzyloxy ether, a suitable precursor such as a benzyl or methyl 3-hydroxypropanoate would be used. The mechanism proceeds as follows:

Deprotonation: The hydroxyl group of the 3-hydroxypropanoate is deprotonated by a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide ion. organic-chemistry.org

Nucleophilic Attack: The resulting alkoxide acts as the nucleophile, attacking the electrophilic carbon of a benzyl halide (e.g., benzyl bromide or benzyl chloride) in a single, concerted step. masterorganicchemistry.com This backside attack displaces the halide leaving group and forms the C-O ether bond.

The reaction is most efficient with primary alkyl halides like benzyl bromide, as secondary and tertiary halides are more prone to undergo elimination as a competing side reaction. lscollege.ac.inmasterorganicchemistry.com

Concerted Mechanisms in Mitsunobu Reactions

The Mitsunobu reaction provides a powerful alternative for forming ethers, particularly when mild conditions are required or when stereochemical control is crucial. organic-chemistry.org This reaction allows for the conversion of a primary or secondary alcohol into an ether with a clean inversion of stereochemistry at the alcohol's carbon center. organic-chemistry.org

The synthesis of the benzyloxy ether via the Mitsunobu reaction involves three key reagents: the alcohol (e.g., methyl 3-hydroxypropanoate), a pronucleophile (in this case, benzyl alcohol), triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov

The mechanism is generally understood to proceed through the following steps:

Betaine (B1666868) Formation: Triphenylphosphine attacks the azodicarboxylate (DEAD/DIAD) to form a betaine intermediate. tcichemicals.com

Alcohol Activation: The betaine then protonates the more acidic nucleophile (the carboxylic acid in an esterification, or in this case, it activates the alcohol). The resulting species reacts with the alcohol (the 3-hydroxypropanoate) to form a phosphonium (B103445) intermediate, effectively converting the hydroxyl group into a good leaving group. organic-chemistry.orgtcichemicals.com

Nucleophilic Substitution: The conjugate base of the pronucleophile (the benzyloxy anion) then acts as the nucleophile, executing an Sₙ2-type attack on the carbon bearing the activated oxygen, displacing triphenylphosphine oxide and forming the desired ether with complete inversion of configuration. organic-chemistry.org

Kinetic and Thermodynamic Studies of Benzyl 3-(benzyloxy)propanoate Synthetic Steps

While specific kinetic and thermodynamic data for the synthesis of Benzyl 3-(benzyloxy)propanoate are not extensively documented in readily available literature, the principles governing these reaction types are well-understood from studies on analogous systems.

Kinetics: The rates of the synthetic steps are influenced by several factors:

Esterification: The rate of acid-catalyzed esterification is dependent on temperature, the concentration of the catalyst, and the molar ratio of the reactants. researchgate.net As an equilibrium-limited reaction, the forward rate is initially dominant but slows as reactants are consumed and products accumulate. The reverse reaction, hydrolysis, becomes more significant as the concentration of water increases. researchgate.net

Williamson Ether Synthesis: As an Sₙ2 reaction, the rate is dependent on the concentration of both the alkoxide and the alkyl halide. Steric hindrance significantly impacts the reaction rate, which is why primary halides are strongly preferred. masterorganicchemistry.com

Mitsunobu Reaction: The reaction rate is sensitive to the pKa of the acidic component and the steric bulk of the substrates. The reaction is generally fast at or below room temperature. organic-chemistry.org

A study on the esterification of propanoic acid with various alcohols provides a useful model for the kinetic behavior of the esterification step. The data illustrates the impact of reaction conditions on product yield over time.

Kinetic Data for the Esterification of Propanoic Acid with 1-Propanol Conditions: Propanoic Acid/1-Propanol/H₂SO₄ molar ratio of 1/10/0.20.

| Temperature (°C) | Reaction Time (min) | Propyl Propanoate Yield (%) |

| 45 | 210 | 87.5 |

| 55 | 210 | 92.8 |

| 65 | 210 | 96.9 |

This table is adapted from data presented in a kinetic study of propanoic acid esterification, illustrating the effect of temperature on reaction yield. researchgate.net

Thermodynamics:

Esterification: The Fischer esterification is a reversible process with an equilibrium constant typically close to 1. researchgate.net To drive the reaction to completion and maximize the yield of the ester, the equilibrium must be shifted to the right. This is commonly achieved by using a large excess of one reactant (usually the more abundant and less expensive one, like the alcohol) or by removing water as it is formed, in accordance with Le Châtelier's principle. researchgate.net

Determination of Rate Constants and Activation Energies

The kinetics of the formation of Benzyl 3-(benzyloxy)propanoate, typically through the esterification of 3-(benzyloxy)propanoic acid with benzyl alcohol, are crucial for understanding and optimizing its synthesis. While specific kinetic data for this exact reaction is not extensively published, valuable insights can be drawn from studies on analogous esterification reactions. The principles governing the esterification of propanoic acid provide a fundamental model for this process.

The rate of an esterification reaction is influenced by factors such as temperature, catalyst concentration, and the molar ratio of reactants. researchgate.net For acid-catalyzed esterifications, the reaction rate generally increases with higher temperatures and greater catalyst amounts. researchgate.netdergipark.org.tr The reaction is often modeled as a second-order reversible reaction.

Kinetic studies on the esterification of propionic acid with isobutyl alcohol using heterogeneous catalysts like Amberlyst 36 and Amberlyst 70 have determined the forward reaction rate constants (k) at various temperatures. dergipark.org.tr These values are essential for calculating the activation energy (Ea) using the Arrhenius equation, which quantifies the temperature sensitivity of the reaction rate. dergipark.org.tr

For instance, in the direct aerobic oxidative esterification of cinnamyl alcohol with 1-butanol, the activation energies for the two-step cascade reaction were calculated to be 57.8 ± 11.5 kJ mol⁻¹ for the initial alcohol oxidation and 62.7 ± 16.7 kJ mol⁻¹ for the subsequent oxidative esterification step. science.gov These values highlight the energy barriers that must be overcome for the transformation to occur.

The table below presents kinetic data for the model reaction of propanoic acid esterification with 1-propanol, catalyzed by sulfuric acid, demonstrating the effect of temperature on the reaction rate constant.

| Temperature (°C) | Temperature (K) | Rate Constant (k) x 10³ (L mol⁻¹ min⁻¹) |

| 45 | 318.15 | 1.8 |

| 55 | 328.15 | 3.5 |

| 65 | 338.15 | 6.2 |

| Data derived from studies on the esterification of propanoic acid. researchgate.net |

This data illustrates a clear trend where an increase in temperature leads to a significant rise in the rate constant, as predicted by kinetic theory. The activation energy for this specific system was determined to be 54.4 kJ/mol, a value that is typical for many esterification reactions. researchgate.net

Equilibrium Considerations in Reversible Reactions

The formation of Benzyl 3-(benzyloxy)propanoate via esterification is a reversible process, meaning that the product can also decompose back into the starting materials, 3-(benzyloxy)propanoic acid and benzyl alcohol. This reversibility extends to other transformations, such as transesterification and retro oxa-Michael reactions. researchgate.net Understanding the position of the chemical equilibrium is vital for maximizing product yield.

In a study investigating the reactivity of Benzyl 3-(benzyloxy)propanoate in the presence of allyl alcohol and a catalyst, the system was shown to reach an equilibrium state. researchgate.net The equilibrium constants (K) for these reversible reactions can be calculated based on the concentrations of reactants and products once the system stabilizes. Research has shown that in many base-catalyzed alcohol exchange reactions, equilibrium can be reached within 15 minutes at elevated temperatures (140 °C). researchgate.net

The reaction of Benzyl 3-(benzyloxy)propanoate with allyl alcohol, catalyzed by either potassium hydroxide (B78521) (KOH) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), leads to an equilibrium mixture containing products of both retro oxa-Michael reaction and transesterification. researchgate.net The equilibrium constants provide a quantitative measure of the extent to which the forward or reverse reaction is favored.

The table below shows the calculated equilibrium constants for the forward and reverse reactions in an alcohol exchange system involving related Michael adducts.

| Starting Adduct | Alcohol Reactant | K (forward) | K (reverse) |

| Adduct 1 | Allyl Alcohol | 0.44 | 2.27 |

| Adduct 1 | Benzyl Alcohol | 0.17 | 5.88 |

| Adduct 2 | Allyl Alcohol | 1.89 | 0.53 |

| Adduct 2 | Benzyl Alcohol | 0.44 | 2.27 |

| Adduct 3 | Allyl Alcohol | 1.00 | 1.00 |

| Adduct 3 | Benzyl Alcohol | 0.23 | 4.35 |

| Data from a study on the reversibility of the oxa-Michael reaction. researchgate.net Adducts 1, 2, and 3 are related β-alkoxy esters. |

These equilibrium constants indicate that the stability of the adducts and the favorability of the exchange reaction depend significantly on the specific structures of the reactants. researchgate.net

Influence of Catalyst Structure and Ligand Design on Reaction Mechanisms

The choice of catalyst is paramount in directing the mechanism, rate, and selectivity of the formation and transformation of Benzyl 3-(benzyloxy)propanoate. A wide array of catalysts, from simple bases to complex enzymes and organometallic compounds, can be employed, each influencing the reaction pathway differently.

Base Catalysis: Simple bases like potassium hydroxide (KOH) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are effective catalysts for transesterification and retro oxa-Michael reactions involving Benzyl 3-(benzyloxy)propanoate. researchgate.net These catalysts function by deprotonating the alcohol, increasing its nucleophilicity and facilitating its attack on the ester carbonyl or its addition in a conjugate manner.

Enzymatic Catalysis: Lipases, such as Candida antarctica lipase (B570770) B (Cal B), are highly effective biocatalysts for esterification reactions. In the synthesis of the analogous benzyl propionate (B1217596), both immobilized (Novozym 435) and lyophilized Cal B demonstrated high conversion rates. nih.gov Enzymatic catalysis proceeds via a different mechanism, typically involving an acyl-enzyme intermediate within the enzyme's active site. This approach offers high selectivity and operates under mild conditions, though factors like substrate inhibition or enzyme desorption from its support can affect performance. nih.gov

Specialized Reagents: For mild benzylation of carboxylic acids to form benzyl esters, specialized reagents have been developed. 2-Benzyloxy-1-methylpyridinium triflate, for instance, serves as a neutral organic salt that transfers a benzyl group to a carboxylate under gentle conditions, avoiding the need for harsh acids or bases that could be incompatible with complex substrates. researchgate.net

Ligand Design in Metal Catalysis: In reactions catalyzed by transition metals, the structure of the ligands coordinated to the metal center plays a critical role in determining the stereochemical outcome. For example, in the platinum-catalyzed carboalkoxylation of certain unsaturated esters, the Z/E selectivity could be controlled by the choice of olefin ligand, such as 1,5-hexadiene (B165246) versus 1,5-cyclooctadiene. researchgate.net While not directly applied to Benzyl 3-(benzyloxy)propanoate, this principle demonstrates how ligand design can steer reaction mechanisms toward a desired isomeric product. Similarly, cobalt(III)-carbene radicals have been used to construct 8-membered heterocyclic enol ethers, where the catalyst controls a radical-rebound process for C–O bond formation. acs.org

Stereochemical Outcomes and Asymmetric Synthesis Strategies for Benzyl 3-(benzyloxy)propanoate Analogues

The synthesis of chiral analogues of Benzyl 3-(benzyloxy)propanoate, which possess stereocenters, requires precise control over the stereochemical outcome of the reaction. The β-benzyloxy group plays a significant role in directing the approach of incoming reagents, influencing the diastereoselectivity of bond formation at adjacent carbons.

Influence of the β-Alkoxy Group: In reactions involving acyclic systems with a β-benzyloxy group, the alkoxy group can control the stereochemical course of substitution reactions. This control is often attributed to the electrostatic stabilization of an oxocarbenium ion intermediate rather than chelation control. nih.gov This stabilized intermediate presents two diastereotopic faces with different steric hindrances, leading to highly diastereoselective nucleophilic attack. nih.gov For example, Lewis acid-mediated reactions of acetals bearing a β-benzyloxy group with silyl (B83357) ketene (B1206846) acetals consistently favor the anti stereoisomer with high diastereoselectivity (dr >90:10). nih.gov

Asymmetric Aldol (B89426) Reactions: A powerful strategy for establishing stereocenters in analogues is the asymmetric aldol reaction. The condensation of an enolate with an aldehyde containing a benzyloxy group, such as 3-(benzyloxy)propanal (B121202), can yield aldol adducts with high diastereoselectivity. nih.gov The use of chiral auxiliaries, such as those derived from aminoindanols, can effectively control the facial selectivity of the reaction. In one synthesis, the reaction of a titanium enolate of a chiral ester with (benzyloxy)acetaldehyde produced the corresponding aldol adduct as a single diastereomer in 97% yield. nih.gov Similarly, condensing an ester with 3-(benzyloxy)propanal has been shown to generate the aldol adduct as a single diastereomer in 90% yield. nih.gov

Biocatalytic Asymmetric Synthesis: Biocatalysis offers an effective route to enantiomerically pure compounds. Ene-reductases from the 'old yellow enzyme' family have been successfully used for the asymmetric bioreduction of α,β-unsaturated esters. The reduction of methyl 2-(benzyloxymethyl)acrylate, an analogue substrate, yields (R)-methyl 3-(benzyloxy)-2-methylpropanoate with excellent enantioselectivity (>99% ee). researchgate.net This demonstrates the potential of enzymes to create specific stereoisomers with high fidelity.

The table below summarizes the stereochemical outcomes for reactions involving analogues of Benzyl 3-(benzyloxy)propanoate.

| Reaction Type | Substrates | Catalyst/Auxiliary | Stereochemical Outcome | Reference |

| Acetal Substitution | Acetal with β-benzyloxy group + Silyl ketene acetal | Me₃SiOTf | anti isomer, dr >90:10 | nih.gov |

| Aldol Reaction | Titanium enolate of chiral ester + (Benzyloxy)acetaldehyde | Titanium tetrachloride | Single diastereomer, 97% yield | nih.gov |

| Aldol Reaction | Ester with chiral auxiliary + 3-(Benzyloxy)propanal | Dibutylboryl triflate | Single diastereomer, 90% yield | nih.gov |

| Bioreduction | Methyl 2-(benzyloxymethyl)acrylate | Ene-reductase (OYE family) | (R)-enantiomer, >99% ee | researchgate.net |

These strategies underscore the importance of rational catalyst design, the use of chiral auxiliaries, and biocatalysis in achieving high levels of stereocontrol in the synthesis of complex molecules related to Benzyl 3-(benzyloxy)propanoate.

Derivatization Strategies and Functional Group Interconversions of Benzyl 3 Benzyloxy Propanoate

Hydrolysis and Ester Cleavage Reactions of Benzyl (B1604629) 3-(benzyloxy)propanoate

The ester linkage in Benzyl 3-(benzyloxy)propanoate is susceptible to cleavage under various conditions, including acidic, basic, and enzymatic catalysis. These reactions are fundamental for the deprotection of the carboxyl group, yielding 3-(benzyloxy)propanoic acid.

Acid-Catalyzed Hydrolysis Mechanisms

Acid-catalyzed hydrolysis of Benzyl 3-(benzyloxy)propanoate typically involves the use of strong mineral acids, such as sulfuric acid, in the presence of water. The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate, which then collapses to release benzyl alcohol and the protonated carboxylic acid. The final deprotonation step yields 3-(benzyloxy)propanoic acid.

For instance, refluxing Benzyl 3-(benzyloxy)propanoate with concentrated sulfuric acid in water can yield approximately 85% of 3-(benzyloxy)propanoic acid along with benzyl alcohol.

Base-Mediated Saponification and Transesterification

Base-mediated hydrolysis, or saponification, is another common method for cleaving the ester bond. This process involves the use of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then eliminates the benzyl alkoxide, which is subsequently protonated by the newly formed carboxylic acid.

Transesterification, the process of exchanging the benzyl group of the ester with another alcohol, can also be achieved under basic or acidic conditions.

Enzymatic Hydrolysis for Selective Cleavage

Enzymes, particularly esterases, can be employed for the selective hydrolysis of the ester bond in Benzyl 3-(benzyloxy)propanoate. vulcanchem.com This method offers the advantage of high selectivity and mild reaction conditions, which can be beneficial when other sensitive functional groups are present in the molecule. The enzymatic approach is particularly valuable in biological systems and for the synthesis of chiral compounds. vulcanchem.com

Deprotection Methodologies for Benzyl Ester and Benzyloxy Ether Moieties in Benzyl 3-(benzyloxy)propanoate

Both the benzyl ester and the benzyloxy ether in Benzyl 3-(benzyloxy)propanoate are common protecting groups in organic synthesis. Their removal is a critical step in the final stages of synthesizing a target molecule.

Catalytic Hydrogenation and Transfer Hydrogenation for Benzyl Group Removal

Catalytic hydrogenation is a widely used and efficient method for the simultaneous or selective cleavage of both benzyl esters and benzyl ethers. organic-chemistry.org This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. organic-chemistry.orgresearchgate.net The reaction proceeds via the reductive cleavage of the carbon-oxygen bonds of both the ester and the ether, yielding the corresponding carboxylic acid (3-hydroxypropanoic acid) and toluene (B28343). organic-chemistry.org

Transfer hydrogenation offers a safer alternative to using gaseous hydrogen. organic-chemistry.org In this method, a hydrogen donor, such as 1,4-cyclohexadiene, is used in the presence of a palladium catalyst. organic-chemistry.org This technique can be particularly useful for reactions where precise control over the amount of hydrogen is necessary. organic-chemistry.org The choice of catalyst and reaction conditions can sometimes allow for selective debenzylation. For instance, some palladium catalysts have been shown to selectively produce benzyl propanoate from related compounds, while palladium on charcoal can lead to the formation of propanoic acid. researchgate.net

It's noteworthy that certain reaction systems, like NaBH4 with acetic acid and Pd/C, have been developed to chemoselectively hydrogenate alkenes without cleaving O-benzyl or N-benzyl groups. researchgate.netsciforum.net

Lewis Acid-Mediated Cleavage of Benzyl Ethers and Esters

Lewis acids provide an alternative route for the deprotection of benzyl ethers and esters, especially when hydrogenation is not feasible due to the presence of other reducible functional groups. researchgate.netthieme-connect.de Various Lewis acids, including tin(IV) chloride (SnCl4), boron tribromide (BBr3), and aluminum trichloride (B1173362) (AlCl3), can be employed for this purpose. researchgate.netthieme-connect.de

Notably, SnCl4 has been demonstrated to selectively cleave benzyl esters in the presence of benzyl ethers, benzyl amines, and other common protecting groups. researchgate.netdal.ca This selectivity makes it a valuable tool for orthogonal deprotection strategies. The reaction with SnCl4 results in the formation of the corresponding carboxylic acid. researchgate.netdal.ca Boron-based reagents are also effective at cleaving C-O bonds, typically yielding an alkyl bromide and an alkoxyborane, which is then hydrolyzed to the alcohol. researchgate.net

| Reagent/Catalyst | Conditions | Products | Yield | Reference |

| Acid-Catalyzed Hydrolysis | ||||

| H₂SO₄ (conc.)/H₂O | Reflux | 3-(Benzyloxy)propanoic acid + Benzyl alcohol | ~85% | |

| Catalytic Hydrogenation | ||||

| Pd/C, H₂ | Ethanol | 3-Hydroxypropanoic acid + Toluene | - | |

| Lewis Acid-Mediated Cleavage | ||||

| SnCl₄ | CH₂Cl₂ | 3-(Benzyloxy)propanoic acid | - | researchgate.netdal.ca |

Modifications at the Propanoate Backbone of Benzyl 3-(benzyloxy)propanoate

The propanoate scaffold of the molecule provides sites for further functionalization, allowing for the construction of more elaborate carbon skeletons.

The carbon atom alpha to the ester carbonyl (C-2 position) is amenable to functionalization, most commonly through the formation of an enolate intermediate. The generation of a lithium enolate using a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) at low temperatures allows for subsequent reaction with various electrophiles. scielo.org.mx Alkylation can be achieved by treating the enolate with an alkyl halide, introducing a new carbon-carbon bond at the alpha-position. scielo.org.mxnih.gov This strategy is a cornerstone of synthetic organic chemistry for modifying ester-containing compounds. While direct halogenation of the enolate is also feasible, the alkylation route is more frequently documented for structurally similar systems.

| Functionalization Type | Reagents | Expected Product Structure | Comments |

|---|---|---|---|

| Alkylation | 1. LiHMDS or LDA 2. Alkyl Halide (R-X) | Benzyl 2-alkyl-3-(benzyloxy)propanoate | A standard and versatile method for C-C bond formation at the α-position via an enolate intermediate. scielo.org.mxnih.gov |

| Halogenation | 1. LiHMDS or LDA 2. Halogenating Agent (e.g., NBS, I₂) | Benzyl 2-halo-3-(benzyloxy)propanoate | Provides a handle for subsequent nucleophilic substitution or elimination reactions. |

The selective reduction of the benzyl ester functional group to a primary alcohol or an aldehyde, while preserving the benzyl ether, is a challenging but valuable transformation.

The complete reduction of the ester to a primary alcohol is typically accomplished with strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org However, LiAlH₄ is highly reactive and may also cleave the benzyl ether. wikipedia.org A milder reagent, sodium borohydride (B1222165) (NaBH₄), does not typically reduce esters under standard conditions. libretexts.org However, its reactivity can be enhanced by using it in a solvent system like refluxing tetrahydrofuran (B95107) (THF) and methanol (B129727), enabling the reduction of aromatic benzyl esters to their corresponding alcohols. umich.edu Diisobutylaluminium hydride (DIBAL-H) is also a common reagent for reducing esters to alcohols. researchgate.net

The partial reduction of the ester to an aldehyde requires more controlled conditions. The use of DIBAL-H at low temperatures (e.g., -78 °C) is a classic method to stop the reduction at the aldehyde stage. google.com This transformation is synthetically important as it provides access to aldehydes from readily available esters. The conversion of a benzylated Roche ester (a similar β-alkoxy ester) to its corresponding aldehyde is noted as a significant synthetic challenge, highlighting the need for such selective methods. acs.org

| Target Product | Reagent | Typical Conditions | Selectivity Notes |

|---|---|---|---|

| Primary Alcohol | LiAlH₄ | Anhydrous ether or THF | Highly reactive; may also cleave the benzyl ether. libretexts.orgwikipedia.org |

| Primary Alcohol | NaBH₄/Methanol | Refluxing THF | A milder, safer system reported to be effective for benzyl esters. umich.edu |

| Aldehyde | DIBAL-H | Low temperature (-78 °C) | The standard method for partial reduction of esters to aldehydes. google.com Requires careful control of stoichiometry and temperature. |

Structure-Reactivity Relationship (SRR) Studies on Derivatives of Benzyl 3-(benzyloxy)propanoate

The reactivity of the benzyl ether and benzyl ester groups is not fixed; it can be modulated by introducing substituents onto the aromatic rings. Understanding these electronic effects is crucial for designing synthetic strategies that require selective manipulation of these protecting groups.

The stability of a benzyl protecting group is highly dependent on the electronic nature of substituents on its phenyl ring. thieme-connect.de

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups, particularly at the para position, increase the lability of the benzyl group. thieme-connect.deresearchgate.net They stabilize the carbocationic intermediate formed during acid-catalyzed or oxidative cleavage, thereby accelerating the deprotection rate. organic-chemistry.orgthieme-connect.de For instance, a p-methoxybenzyl (PMB) ether is significantly more acid-labile and more susceptible to oxidative cleavage by DDQ than an unsubstituted benzyl ether. organic-chemistry.orgthieme-connect.de

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or chloro (-Cl) have the opposite effect. thieme-connect.de They destabilize the carbocationic intermediate, making the benzyl group more robust and resistant to cleavage. thieme-connect.deunige.ch A 4-chlorobenzyl ester, for example, is twice as stable toward acid hydrolysis as the corresponding benzyl ester. thieme-connect.de These electronic effects are critical in reactions where the cleavage of the C-O bond is the rate-determining step.

| Substituent (at para-position) | Electronic Effect | Effect on Lability | Mechanism(s) Most Affected |

|---|---|---|---|

| -OCH₃ (Methoxy) | Strongly Donating | Increases lability | Acid-catalyzed cleavage, Oxidative cleavage. organic-chemistry.orgthieme-connect.de |

| -CH₃ (Methyl) | Donating | Slightly increases lability | Acid-catalyzed cleavage. researchgate.net |

| -H (Unsubstituted) | Neutral (Reference) | Baseline | N/A |

| -Cl (Chloro) | Withdrawing | Decreases lability | Acid-catalyzed cleavage. thieme-connect.de |

| -NO₂ (Nitro) | Strongly Withdrawing | Significantly decreases lability | Acid-catalyzed cleavage, Hydrogenolysis (can be reduced itself). thieme-connect.deunige.ch |

The principles of structure-reactivity relationships allow for the rational design of analogues of Benzyl 3-(benzyloxy)propanoate with fine-tuned properties. By strategically placing different substituents on the two benzyl groups, one can create an "orthogonal" system where each protecting group can be removed under specific conditions without affecting the other. rsc.org

For example, one could synthesize an analogue such as p-Methoxybenzyl 3-(benzyloxy)propanoate . In this molecule:

The p-methoxybenzyl (PMB) ester could be selectively cleaved under mild acidic conditions or with an oxidant like DDQ, leaving the standard benzyl ether intact. organic-chemistry.orgthieme-connect.de

The remaining benzyl ether could then be removed under standard hydrogenolysis conditions (H₂/Pd/C). jk-sci.com

Conversely, an analogue like Benzyl 3-(4-nitrobenzyloxy)propanoate would feature a more robust ether group, resistant to cleavage while the benzyl ester could be removed under neutral hydrogenolysis conditions. This ability to tune the lability of protecting groups is a powerful tool in multistep organic synthesis, enabling complex molecules to be built with high precision and efficiency. rsc.orgthieme-connect.de

C-H Activation and Late-Stage Functionalization of Benzyl 3-(benzyloxy)propanoate

Late-stage functionalization (LSF) aims to modify complex molecules selectively, often through the activation of otherwise inert C-H bonds. While specific examples of C-H activation directly on Benzyl 3-(benzyloxy)propanoate are not extensively documented in the reviewed literature, the reactivity of its core structures—benzyl ethers and esters—provides a strong indication of its potential for such transformations. The presence of multiple benzylic C-H bonds makes it a candidate for various LSF strategies. chinesechemsoc.orgacs.org

The selective functionalization of benzylic C-H bonds is a significant area of research, as these bonds are ubiquitous in pharmaceuticals and natural products. chinesechemsoc.orgacs.org Methodologies involving transition metal catalysis, particularly with palladium and rhodium, have proven effective for the C-H functionalization of related substrates.

Palladium-Catalyzed C-H Functionalization: Palladium catalysts have been successfully employed for the oxidative C-H carbonylation of benzylic C-H bonds and for the direct synthesis of benzyl esters from toluenes via C-H activation. acs.orgresearchgate.net For a molecule like Benzyl 3-(benzyloxy)propanoate, it is conceivable that palladium-catalyzed reactions could be used to introduce new functional groups onto the aromatic rings of the benzyl moieties. For instance, directed C-H activation could lead to ortho-functionalization, or non-directed methods could potentially modify the para-position.

Rhodium-Catalyzed C-H Insertion: Rhodium carbenes are known to mediate the C-H functionalization of benzyl silyl (B83357) ethers with high levels of regio- and stereoselectivity. organic-chemistry.orgnih.govacs.org By analogy, a rhodium-catalyzed C-H insertion reaction on Benzyl 3-(benzyloxy)propanoate could potentially occur at one of the benzylic positions. The choice of the specific rhodium catalyst and directing groups would be crucial in controlling the site of functionalization, whether it be on the benzyl group of the ester or the ether.

The application of these advanced synthetic methods to Benzyl 3-(benzyloxy)propanoate would enable the generation of novel derivatives with potentially enhanced properties, offering a powerful tool for creating molecular diversity from a common scaffold.

Table 2: Potential C-H Activation Strategies Applicable to Benzyl 3-(benzyloxy)propanoate (Based on Analogous Systems)

| Reaction Type | Catalyst System (Example) | Potential Functionalization | Reference |

|---|---|---|---|

| C-H Acyloxylation | Palladium Acetate/Oxidant | Introduction of an acyloxy group on a benzyl ring | researchgate.net |

| C-H Alkenylation | Rhodium(III) catalyst | Introduction of an alkene group on a benzyl ring | researchgate.net |